Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 58610-61-0) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.201 g/mol . It features a dihydropyridine core substituted with a cyano group at position 5, a methyl group at position 4, and an ethoxycarbonyl moiety at position 2. The compound exists in a keto-enol tautomeric equilibrium due to the labile hydrogen at the 6-oxo position, which influences its reactivity and intermolecular interactions .
Key applications include its role as an intermediate in pharmaceutical synthesis and chemical research, particularly in the development of bioactive molecules targeting adenosine receptors or other heterocyclic systems . It is commercially available for research purposes, with recommended storage at 2–8°C and dissolution in solvents like DMSO for experimental use .
Properties
IUPAC Name |
ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAULGKDQYDQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=O)N1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298310 | |
| Record name | NSC122408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-61-0 | |
| Record name | NSC122408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with ethyl acetoacetate under basic conditions. The reaction typically proceeds through a cyclization process, forming the desired pyridine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is significant in synthetic organic chemistry for constructing complex molecules.
- Calcium Channel Modulation: Some 1,6-dihydropyridines act as calcium channel modulators and are used to treat cardiovascular diseases. Research explores whether this compound has similar properties and applications.
- Interaction Studies: Interaction studies involving this compound focus on its binding properties with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways, which is crucial for understanding its therapeutic potential and guiding further drug development efforts.
Comparable Compounds
This compound shares structural similarities with other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl cyanoacetate | Cyano and ester functional groups | Commonly used in organic synthesis |
| 4-Methylpyridine | Simple pyridine derivative | Lacks the cyano and carbonyl functionalities |
| 2-Cyanoacrylate | Cyano group attached to an acrylate | Primarily used as adhesives |
| 3-Cyanopyridine | Cyano group at position three on pyridine | Different position of cyano group |
Mechanism of Action
The mechanism by which Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 6-oxo-1,6-dihydropyridine derivatives. Below is a comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: The cyano group at position 5 in the target compound enhances electrophilicity, facilitating nucleophilic additions, whereas methyl at position 4 sterically hinders certain reactions . Ethyl esters (e.g., C₆H₅-COOEt) generally improve lipid solubility compared to methyl esters, impacting bioavailability in drug design .
Thermal Stability :
- Pyridazine derivatives with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in compound 12c ) exhibit higher melting points (up to 223°C) due to strengthened intermolecular forces. The target compound’s melting point is unreported but likely lower due to fewer polar substituents.
Hydrogen-Bonding and Crystal Packing: The target compound’s 6-oxo group participates in keto-enol tautomerism, enabling hydrogen-bonded networks similar to those observed in 6-hydroxypicolinic acid derivatives . In contrast, ionic salts (e.g., bromopyridinium carboxylates) form robust 2D networks via N–H⋯O and O–H⋯O interactions .
Biological Activity
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 58610-61-0) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties, supported by relevant data tables and research findings.
This compound has the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol. Its structure features a pyridine ring with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 58610-61-0 |
| Purity | 97% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
Key Findings:
- The compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Inhibition zones ranged from moderate to excellent, with MIC values as low as 0.5 μg/mL for certain strains .
Antiproliferative Activity
The antiproliferative effects of this compound have been studied in various cancer cell lines. The compound shows promise as a potential anticancer agent.
Case Study:
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the compound significantly inhibited cell proliferation, with an IC50 value of approximately 12 μM. This suggests that it may be effective in targeting specific cancer types .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 12 |
| HeLa | 9 |
| A549 | 15 |
The biological activities of this compound are attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and repair. It has been identified as a potential inhibitor of key enzymes involved in these processes.
Enzymatic Inhibition:
Research indicates that the compound may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and cell division .
Q & A
Q. What are the implications of substituent variations (e.g., aryl groups) on the compound's supramolecular assembly, as observed in related derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
